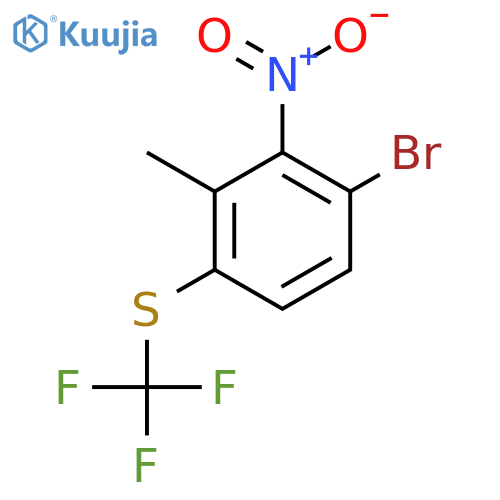Cas no 1807152-03-9 (3-Bromo-2-nitro-6-(trifluoromethylthio)toluene)
3-ブロモ-2-ニトロ-6-(トリフルオロメチルチオ)トルエンは、芳香族化合物の一種であり、特に有機合成化学において重要な中間体として利用されます。この化合物は、ブロモ基、ニトロ基、およびトリフルオロメチルチオ基という3つの反応性の高い官能基を有しており、多様な化学変換が可能です。その中でも、トリフルオロメチルチオ基は高い電子求引性を示し、医薬品や農薬の開発において有用な特性を付与します。また、結晶性が良好で取り扱いやすく、安定性にも優れているため、実験室規模から工業生産まで幅広く応用されています。

1807152-03-9 structure
商品名:3-Bromo-2-nitro-6-(trifluoromethylthio)toluene
CAS番号:1807152-03-9
MF:C8H5BrF3NO2S
メガワット:316.095010519028
CID:4976668
3-Bromo-2-nitro-6-(trifluoromethylthio)toluene 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-2-nitro-6-(trifluoromethylthio)toluene
-
- インチ: 1S/C8H5BrF3NO2S/c1-4-6(16-8(10,11)12)3-2-5(9)7(4)13(14)15/h2-3H,1H3
- InChIKey: TXWBXZHJLIEQGD-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C)C=1[N+](=O)[O-])SC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 271
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 71.1
3-Bromo-2-nitro-6-(trifluoromethylthio)toluene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013017532-1g |
3-Bromo-2-nitro-6-(trifluoromethylthio)toluene |
1807152-03-9 | 97% | 1g |
1,549.60 USD | 2021-06-25 |
3-Bromo-2-nitro-6-(trifluoromethylthio)toluene 関連文献
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
1807152-03-9 (3-Bromo-2-nitro-6-(trifluoromethylthio)toluene) 関連製品
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
